ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate is a chemical compound. Its structure would be expected to contain a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylate ester functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine . The ethyl carboxylate group could potentially be introduced through an esterification reaction .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity would be determined by the functional groups present in the molecule .Scientific Research Applications
Corrosion Inhibition
Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate derivatives have been studied for their corrosion inhibition properties. For instance, pyranpyrazole derivatives, including related compounds, have demonstrated significant efficiency in protecting mild steel against corrosion, particularly useful for industrial pickling processes. The highest efficiency was observed with an ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate variant, achieving up to 98.8% effectiveness at certain concentrations. Advanced surface analysis techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) confirmed the formation of a protective film on the metal surface, adhering via the Langmuir adsorption isotherm model. This is further supported by Density Functional Theory (DFT) and molecular dynamic simulations to understand the interaction at the molecular level between the inhibitor molecules and the metal surface (Dohare, Ansari, Quraishi, & Obot, 2017).
Coordination Polymers and Material Chemistry
Research on coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from similar compounds, has expanded the understanding of structural diversity in material chemistry. These polymers, when combined with Zn(II) and Cd(II) ions, exhibit unique chiral properties and could potentially be used for advanced material applications. Notably, these structures have been shown to form 1D coordination chains and 2D coordination layers, which could have significant implications in the development of new materials with specific optical or electronic properties (Cheng et al., 2017).
Molecular Structure Analysis
The synthesis and characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound structurally related to this compound, have been detailed to provide insights into the molecular structure through X-ray diffraction, thermogravimetric analysis, and spectroscopic methods. These studies are crucial for understanding the electronic structure and physical properties of such compounds, which can be instrumental in the design of new molecules with desired chemical behaviors for various applications (Viveka et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich and is part of a collection of unique chemicals for early discovery researchers .
Mode of Action
Pyrazole derivatives have been known to exhibit a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been used in the synthetic preparation of highly potent agonists of gpr109b , suggesting potential involvement in pathways regulated by this receptor.
Pharmacokinetics
The compound’s molecular weight (19625 Da ) and structure suggest that it may have reasonable bioavailability, as compounds with a molecular weight under 500 Da and a reasonable degree of lipophilicity often have good absorption and distribution profiles.
Result of Action
Given the diverse biological activities of pyrazole derivatives , the effects could potentially be wide-ranging, depending on the specific targets and pathways involved.
Properties
IUPAC Name |
ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-14-10(13)9-6-8(11-12-9)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSADCYNSHGALW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396672 | |
Record name | ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92945-28-3 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2-methylpropyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92945-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.